1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a phenyl ring substituted with bromine and fluorine atoms, along with a trifluoromethyl ketone group. This combination of functional groups imparts distinct chemical reactivity and potential utility in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one typically involves the introduction of bromine and fluorine atoms onto a phenyl ring, followed by the incorporation of a trifluoromethyl ketone group. One common method involves the bromination and fluorination of a suitable phenyl precursor, followed by the reaction with trifluoroacetic anhydride under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by purification steps to isolate the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Reduction Reactions: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
- Substituted phenyl derivatives
- Trifluoromethyl alcohols
- Carboxylic acids and other oxidized products
Scientific Research Applications
1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one finds applications in various scientific research areas, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl ketone group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
- 1-(3-Bromo-5-fluorophenyl)pyrrolidine
- 1-(3-Bromo-5-fluorophenyl)piperidine
- 1-(4-{1-[(3-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-yl}piperidin-1-yl)ethan-1-one
Uniqueness: 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical reactivity and potential applications. The combination of bromine and fluorine atoms on the phenyl ring further enhances its versatility in synthetic chemistry and material science.
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNISKONCINQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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